

# Technical Guide: Spectroscopic Profile of Methyl 3-amino-4-methylthiophene-2-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate
Cat. No.:	B038487

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This document provides a comprehensive overview of the spectroscopic data for Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No: 85006-31-1), a key intermediate in pharmaceutical synthesis. The information presented herein includes detailed spectroscopic data, experimental protocols for its synthesis and characterization, and a visual representation of the analytical workflow.

## Chemical Structure and Properties

- IUPAC Name: methyl 3-amino-4-methylthiophene-2-carboxylate[1]
- Molecular Formula: C<sub>7</sub>H<sub>9</sub>NO<sub>2</sub>S[2][3]
- Molecular Weight: 171.22 g/mol [1][3]
- Appearance: Solid with a melting point of 85-88 °C.
- SMILES: CC1=CSC(=C1N)C(=O)OC[1]
- InChI Key: YICRPERKKBDRSP-UHFFFAOYSA-N[1]

## Spectroscopic Data

The following tables summarize the available spectroscopic data for Methyl 3-amino-4-methylthiophene-2-carboxylate.

Table 1: Mass Spectrometry Data

Parameter	Value	Reference
Method	Gas Chromatography-Mass Spectrometry (GC-MS)	<a href="#">[1]</a>
Molecular Ion (M <sup>+</sup> )	171 m/z	<a href="#">[1]</a>
Major Fragments (m/z)	139 (Top Peak), 140 (3rd Highest)	<a href="#">[1]</a>
Exact Mass	171.03539970 Da	<a href="#">[1]</a>

Table 2: Infrared (IR) Spectroscopy Data

Method	Instrument	Technique	Source of Spectrum
Attenuated Total Reflectance (ATR)	Bruker Tensor 27 FT-IR	ATR-Neat	Bio-Rad Laboratories, Inc. / TCI Chemicals India Pvt. Ltd. <a href="#">[1]</a>

Note: Specific peak assignments were not available in the searched literature. General expected peaks would include N-H stretching for the amine, C=O stretching for the ester, and C-S stretching for the thiophene ring.

Table 3: Nuclear Magnetic Resonance (NMR) Data

Note: Detailed <sup>1</sup>H and <sup>13</sup>C NMR data for Methyl 3-amino-4-methylthiophene-2-carboxylate were not explicitly found in the public domain search results. The following data is for a structurally similar compound, Ethyl 2-amino-4-methylthiophene-3-carboxylate, and can be used for estimation of chemical shifts.[\[4\]](#)

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) of Ethyl 2-amino-4-methylthiophene-3-carboxylate[\[4\]](#)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment (Proposed)
6.07	s	2H	-NH <sub>2</sub>
5.82	s	1H	Thiophene-H
4.29	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>
2.28	s	3H	Thiophene-CH <sub>3</sub>
1.35	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>) of Ethyl 2-amino-4-methylthiophene-3-carboxylate[4]

Chemical Shift ( $\delta$ ) ppm	Assignment (Proposed)
166.13	C=O (Ester)
164.17, 136.71, 106.72, 102.85	Thiophene carbons
59.54	-OCH <sub>2</sub> CH <sub>3</sub>
18.40	Thiophene-CH <sub>3</sub>
14.40	-OCH <sub>2</sub> CH <sub>3</sub>

## Experimental Protocols

### 3.1 Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate[5][6][7]

This protocol describes a common method for the synthesis of the title compound.

- Reactants:

- 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene
- Hydroxylamine hydrochloride
- Solvent (e.g., Acetonitrile or N,N-dimethylformamide)

- Ammonia water (for work-up)
- Diethyl ether (for extraction)
- Sodium sulfate (for drying)
- Procedure:
  - Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.0 eq) in the chosen solvent (e.g., acetonitrile, ~7.5 mL per g of starting material).
  - Add hydroxylamine hydrochloride (1.0 eq) to the solution.
  - Heat the mixture to reflux (for acetonitrile) or 70-90°C (for DMF) and maintain for approximately 4-5 hours.[6][7]
  - Monitor the reaction progress using a suitable technique (e.g., TLC).
  - After completion, cool the reaction mixture. If using acetonitrile, cooling in an ice bath and adding dry ether may precipitate the product or an intermediate.[5][7]
  - For work-up, the solvent can be evaporated under reduced pressure. The residue is then treated with 25% ammonia water and stirred.[6]
  - The solid product is collected by filtration, washed with water, and dried to yield Methyl 3-amino-4-methylthiophene-2-carboxylate.[6]
  - Alternatively, the aqueous layer after basification can be extracted with diethyl ether, the combined organic extracts dried over sodium sulfate, filtered, and evaporated to yield the final product.[5]

### 3.2 Spectroscopic Characterization

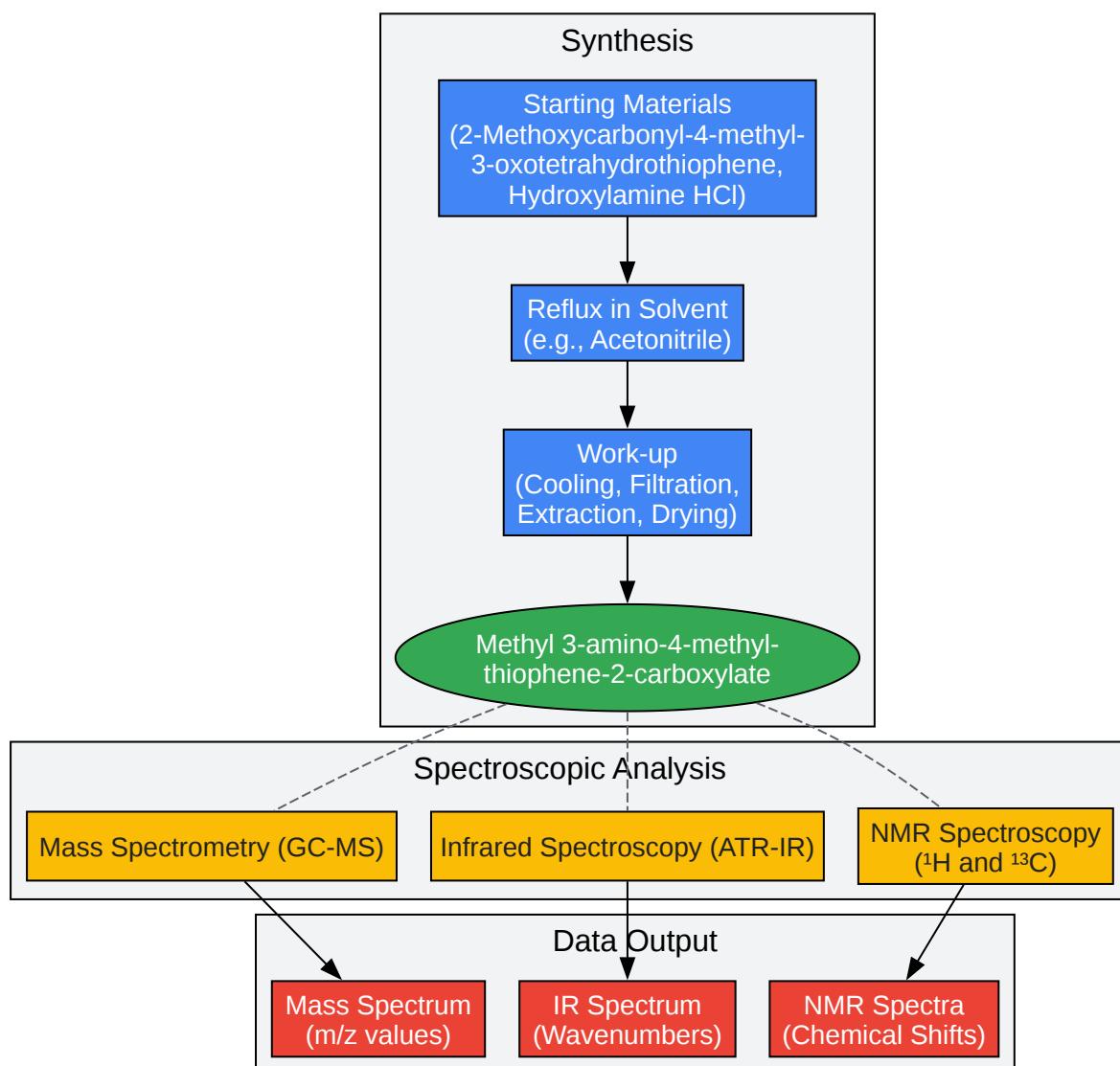
- Mass Spectrometry (GC-MS): The compound is introduced into a gas chromatograph to separate it from any impurities. The eluent from the GC column is then passed into a mass spectrometer, where it is ionized (typically by electron ionization) and the resulting fragments are detected.

- Infrared Spectroscopy (ATR-IR): A small amount of the solid sample is placed directly on the ATR crystal of an FT-IR spectrometer (e.g., a Bruker Tensor 27). The IR spectrum is then recorded over the standard range (e.g., 4000-400  $\text{cm}^{-1}$ ).[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on an NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).

## Workflow and Signaling Pathway Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of Methyl 3-amino-4-methylthiophene-2-carboxylate.

## Experimental Workflow: Synthesis and Characterization

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Caption: Synthesis and Spectroscopic Analysis Workflow.

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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)